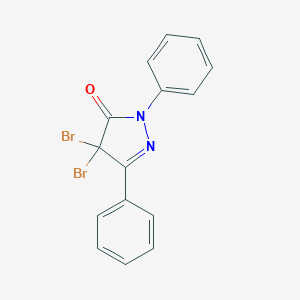

4,4-Dibromo-2,5-diphenylpyrazol-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10Br2N2O |

|---|---|

Molecular Weight |

394.06 g/mol |

IUPAC Name |

4,4-dibromo-2,5-diphenylpyrazol-3-one |

InChI |

InChI=1S/C15H10Br2N2O/c16-15(17)13(11-7-3-1-4-8-11)18-19(14(15)20)12-9-5-2-6-10-12/h1-10H |

InChI Key |

QKWLJFBXFBJTOH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C2(Br)Br)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C2(Br)Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Iii. Advanced Spectroscopic and Structural Characterization of 4,4 Dibromo 2,5 Diphenylpyrazol 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the 4,4-dibromo-2,5-diphenylpyrazol-3-one molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the absence of protons on the pyrazole (B372694) ring itself, other than those on the phenyl substituents. The key signals would arise from the protons of the two phenyl rings attached to the pyrazole core at positions 2 and 5.

Aromatic Protons: The protons on the N-phenyl (at position 2) and C-phenyl (at position 5) rings would typically appear in the chemical shift range of δ 7.0-8.0 ppm. The multiplicity of these signals (singlet, doublet, triplet, multiplet) would depend on the substitution pattern and the coupling between adjacent protons. For unsubstituted phenyl rings, a complex multiplet is often observed.

Expected ¹H NMR Data:

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenyl H (N-phenyl) | 7.2 - 7.6 | Multiplet |

| Phenyl H (C-phenyl) | 7.4 - 7.8 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Carbonyl Carbon (C=O): The carbon of the carbonyl group (C-3) in the pyrazol-3-one ring is expected to be significantly deshielded and appear at a characteristic downfield chemical shift, typically in the range of δ 160-170 ppm.

Quaternary Carbons: The C-4 carbon, bearing two bromine atoms, would appear as a singlet in a broadband-decoupled spectrum, with its chemical shift influenced by the two electronegative bromine atoms. The C-5 carbon, attached to a phenyl group, would also be a quaternary carbon.

Aromatic Carbons: The carbons of the two phenyl rings will resonate in the aromatic region of the spectrum, generally between δ 120-140 ppm. The ipso-carbons (the carbons directly attached to the pyrazole ring) will have distinct chemical shifts compared to the other aromatic carbons.

Expected ¹³C NMR Data:

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=O (C-3) | 160 - 170 |

| C-Br₂ (C-4) | 50 - 70 |

| C-Ph (C-5) | 145 - 155 |

| Phenyl C (ipso, N-ring) | 135 - 145 |

| Phenyl C (ipso, C-ring) | 125 - 135 |

| Phenyl C (ortho, meta, para) | 120 - 130 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To confirm the assignments made from the 1D NMR spectra and to establish the complete bonding network, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). Within the phenyl rings, correlations between ortho, meta, and para protons would be observed, helping to trace the connectivity within each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals of the phenyl rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations from the ortho-protons of the N-phenyl ring to the ipso-carbon and potentially to the C-5 of the pyrazole ring. Similarly, correlations from the ortho-protons of the C-phenyl ring to the C-5 carbon would be expected, confirming the attachment of the phenyl group at this position.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected in the region of 1700-1740 cm⁻¹. The exact position would be influenced by the electronic effects of the pyrazole ring and its substituents. Other characteristic bands would include C=N stretching of the pyrazole ring (around 1590-1620 cm⁻¹), C-N stretching, and the aromatic C-H and C=C stretching vibrations of the phenyl rings. The C-Br stretching vibrations would appear at lower frequencies, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the phenyl rings are often strong in the Raman spectrum. The C=O and C=N stretching vibrations would also be observable.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| Carbonyl (C=O) Stretch | 1700 - 1740 | 1700 - 1740 |

| C=N Stretch (pyrazole) | 1590 - 1620 | 1590 - 1620 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-Br Stretch | < 700 | < 700 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The extensive conjugation involving the phenyl rings and the pyrazolone (B3327878) system would lead to strong absorptions in the UV region. The exact position of the maximum absorption wavelength (λmax) would be sensitive to the solvent polarity. The n → π* transition of the carbonyl group is also expected, though it is often weaker in intensity compared to the π → π* transitions.

Expected UV-Vis Absorption Data:

| Transition Type | Expected λmax (nm) |

| π → π | 250 - 350 |

| n → π | 300 - 400 (often weak or a shoulder) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

Molecular Ion Peak: For this compound (C₁₅H₁₀Br₂N₂O), the high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately 1:1 natural abundance). This would result in a cluster of peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1. The exact mass measurement from HRMS would confirm the elemental composition.

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of bromine atoms (Br•), leading to [M-Br]⁺ and [M-2Br]⁺ ions. The loss of a carbonyl group (CO) is also a common fragmentation pathway for such compounds. Other characteristic fragments would arise from the cleavage of the phenyl groups. Analyzing these fragment ions helps to piece together the structure of the parent molecule. The presence of bromine-containing fragments would be readily identifiable by their characteristic isotopic patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different atomic compositions.

For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, Oxygen-16, and Bromine-79). The experimentally determined m/z value from an HRMS analysis would be expected to closely match this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental formula of C₁₅H₁₀Br₂N₂O.

Table 1: Theoretical Isotopic Masses for HRMS Analysis of this compound

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

| ⁷⁹Br | 78.918337 |

| ⁸¹Br | 80.916291 |

The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum. The natural abundance of ⁷⁹Br and ⁸¹Br is approximately equal (50.69% and 49.31%, respectively). This leads to a distinctive M, M+2, and M+4 isotopic cluster with relative intensities of approximately 1:2:1, providing a clear signature for a dibrominated compound.

Investigation of Fragmentation Pathways for Structural Confirmation

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), not only provides the molecular weight but also offers profound insights into the compound's structure through the analysis of its fragmentation patterns. While specific fragmentation data for this compound is not extensively published, likely fragmentation pathways can be proposed based on the established principles of mass spectrometry and the known fragmentation behavior of related heterocyclic compounds. mdpi.comwvu.edu

Upon ionization, the molecular ion ([M]⁺) of this compound would undergo a series of fragmentation events, breaking at its weakest bonds to form smaller, stable fragment ions. The analysis of the m/z values of these fragments helps to piece together the original molecular structure.

Proposed Key Fragmentation Pathways:

Loss of Bromine: A common initial fragmentation step for halogenated compounds is the cleavage of the carbon-halogen bond. The loss of a bromine radical (•Br) would result in a significant fragment ion. The subsequent loss of the second bromine atom is also a probable event.

Cleavage of the Pyrazolone Ring: The heterocyclic ring can undergo cleavage. Potential fragmentation could involve the loss of CO or N₂.

Loss of Phenyl Groups: The phenyl substituents can also be lost as phenyl radicals (•C₆H₅) or through other rearrangements.

Table 2: Plausible Fragment Ions in the Mass Spectrum of this compound

| Proposed Fragment | Description of Loss |

| [M - Br]⁺ | Loss of one bromine atom |

| [M - 2Br]⁺ | Loss of two bromine atoms |

| [M - CO]⁺ | Loss of carbon monoxide |

| [C₆H₅]⁺ | Phenyl cation |

| [C₆H₅N₂]⁺ | Phenyldiazonium ion |

The systematic study of these fragmentation pathways, often aided by computational tools, allows for the detailed structural confirmation of the synthesized molecule. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While mass spectrometry provides information about the molecule in the gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is the gold standard for determining molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of this compound and Analogues

For instance, studies on other brominated aromatic and heterocyclic compounds have successfully determined their crystal structures, revealing key details about their molecular conformation and packing. derpharmachemica.comresearchgate.net A hypothetical crystal structure analysis of this compound would be expected to confirm the presence of the pyrazolone core with two phenyl groups and two bromine atoms attached at their respective positions.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Type |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

The analysis would also precisely measure the bond lengths (e.g., C-Br, C-N, N-N, C=O) and bond angles within the molecule, providing experimental validation of its covalent framework.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This packing is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. derpharmachemica.com

The Hirshfeld surface of a molecule in a crystal is defined by the points where the contribution of the molecule to the electron density is equal to the contribution from all other molecules in the crystal. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contacts, which correspond to hydrogen bonds, halogen bonds, and van der Waals forces.

For this compound, Hirshfeld analysis would likely reveal the following significant intermolecular contacts:

Br···Br Halogen Bonds: The bromine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules.

C-H···O Hydrogen Bonds: The hydrogen atoms on the phenyl rings can form weak hydrogen bonds with the oxygen atom of the carbonyl group on a neighboring molecule.

π···π Stacking: The aromatic phenyl rings can engage in π-stacking interactions, contributing to the stability of the crystal packing.

Iv. Reactivity and Mechanistic Investigations of 4,4 Dibromo 2,5 Diphenylpyrazol 3 One

Fundamental Reaction Pathways and Transformation Studies

The reactivity of the pyrazolone (B3327878) core is significantly influenced by its substituents. The fundamental pathways involve reactions at the electron-deficient and electron-rich centers of the molecule.

The pyrazolone ring in 4,4-Dibromo-2,5-diphenylpyrazol-3-one possesses distinct electrophilic and nucleophilic centers. The carbonyl group (C=O) at the C3 position exhibits typical electrophilic character at the carbon atom, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org This reactivity is a common feature of carbonyl compounds, where the pi bond can be broken, and a nucleophile adds to the carbon atom. libretexts.org

The stability of this compound is compromised under certain conditions, particularly in the presence of bases or strong nucleophiles, due to the two leaving groups attached to the same carbon. The presence of the gem-dibromo group adjacent to a carbonyl function suggests the potential for rearrangement reactions, analogous to the Favorskii rearrangement seen in α-halo ketones. Under basic conditions, deprotonation could potentially initiate a cascade leading to ring contraction or other rearranged products, although specific studies on this compound are not prevalent.

The stability of related heterocyclic systems can be sensitive, with some dibromo derivatives being hydrolytically unstable. nih.govnih.gov The general synthesis of fused heterocyclic rings often proceeds through multi-step reactions that can involve rearrangements and cyclizations under specific thermal or catalytic conditions. rsc.org

The substituents on the pyrazolone ring play a crucial role in directing the selectivity and modulating the rate of its reactions.

Bromine Substituents: The two bromine atoms at the C4 position are strongly electron-withdrawing. This effect significantly polarizes the C4-Br bonds and renders the C4 carbon highly electron-deficient and thus susceptible to nucleophilic attack. As effective leaving groups, they facilitate substitution reactions at this position. libretexts.org In related systems, the presence of halogen substituents is the key to enabling nucleophilic substitution pathways. nih.govnih.gov

Phenyl Substituents: The phenyl group attached to the N2 nitrogen and the C5 carbon exert both electronic and steric influences. The N-phenyl group affects the electron density distribution within the pyrazolone ring. The C5-phenyl group, adjacent to the reactive C4 center, can sterically hinder the approach of nucleophiles, thereby influencing the reaction rate. The electronic properties of phenyl-pyrazolone derivatives are known to be important for their chemical interactions. mdpi.com The presence of substituents on the pyrazole (B372694) ring is known to affect reaction mechanisms and regioselectivity. nih.gov

Derivatization and Functionalization Strategies

The reactive sites on this compound provide opportunities for synthetic modification, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. The functionalization of pyrazole scaffolds is a significant area of research for creating diverse chemical entities. nih.govnih.gov

The primary strategy for introducing new functional groups onto the this compound core involves the nucleophilic substitution of the bromine atoms at the C4 position. This allows for the installation of a wide variety of substituents by reacting the compound with different nucleophiles. For instance, reaction with alcohols (R-OH), amines (R-NH₂), or thiols (R-SH) would lead to the formation of new C-O, C-N, or C-S bonds at the C4 position, respectively. Such derivatization is a common method for modifying heterocyclic compounds to explore new chemical properties. mdpi.com The general functionalization of pyrazole rings can be achieved through various synthetic methods, including substitution and cyclization reactions. nih.govmdpi.com

Table 1: Potential Derivatization of this compound via Nucleophilic Substitution at C4

| Nucleophile Class | Example Nucleophile | Potential Product at C4 Position |

| Alcohols/Alkoxides | Methanol (CH₃OH) / Sodium Methoxide (NaOCH₃) | 4,4-Dimethoxy or 4-Bromo-4-methoxy |

| Amines | Ammonia (NH₃) / Primary Amines (RNH₂) | 4,4-Diamino or 4-Amino-4-bromo |

| Thiols/Thiolates | Ethanethiol (CH₃CH₂SH) / Sodium Ethanethiolate (NaSEt) | 4,4-Bis(ethylthio) or 4-Bromo-4-(ethylthio) |

| Cyanide | Sodium Cyanide (NaCN) | 4,4-Dicyano or 4-Bromo-4-cyano |

The pyrazolone scaffold is a valuable building block for the synthesis of fused heterocyclic systems. nih.gov this compound can serve as a precursor for constructing bicyclic or polycyclic structures. This is typically achieved by reacting the dibromo compound with a bifunctional nucleophile. For example, reaction with a dinucleophile such as ethylenediamine (B42938) or o-phenylenediamine (B120857) could lead to the substitution of both bromine atoms, followed by an intramolecular cyclization to form a new ring fused to the pyrazolone core. mdpi.com The synthesis of fused pyrazolo[4',3':5,6]pyrano systems from pyrazolone precursors demonstrates the utility of this approach. nih.gov Similarly, pyrazolopyrimidines and pyrazolopyridines can be constructed via multi-component reactions involving pyrazole derivatives. rsc.org The reaction of pyrazolones with various reagents to yield fused thieno[2,3-c]pyrazoles is another example of this strategy. nih.gov These reactions often result in the formation of novel and biologically interesting scaffolds. mdpi.comnih.gov

Catalytic and Organocatalytic Transformations Involving Pyrazolones

The inherent reactivity of the pyrazolone core has been harnessed in various catalytic and organocatalytic reactions to generate a diverse array of functionalized molecules. These transformations often exploit the nucleophilic character of the C-4 position of pyrazolin-5-ones or the electrophilic nature of activated pyrazolone derivatives.

Michael Addition Reactions and Related Conjugate Additions

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands out as a powerful tool for carbon-carbon bond formation. nih.govnih.gov Pyrazolin-5-ones are excellent nucleophiles in such reactions, readily adding to a variety of Michael acceptors. nih.gov While direct examples involving this compound as the nucleophile are not explicitly detailed in the provided results, the general reactivity of pyrazolin-5-ones in Michael additions is well-established. nih.gov

Organocatalysis has emerged as a key strategy for controlling the stereochemical outcome of these reactions. nih.gov For instance, cinchona alkaloid-derived primary amines have been successfully employed to catalyze the enantioselective 1,4-addition of pyrazolin-5-ones to α,β-unsaturated ketones, affording chiral pyrazole derivatives in high yields and enantioselectivities. nih.gov This approach has been extended to the synthesis of hybrid molecules containing both pyrazole and other biologically relevant heterocycles like indole (B1671886) and benzofuranone. nih.gov The success of these reactions underscores the potential of catalytically activating pyrazolone systems for complex molecule synthesis.

Asymmetric Catalysis for the Synthesis of Chiral Pyrazolone Derivatives

The synthesis of chiral pyrazolone derivatives has been a major focus, driven by their prevalence in bioactive molecules. rsc.orgrsc.org Asymmetric catalysis, employing both metal-based and organocatalysts, has proven to be a highly effective strategy for achieving this goal. rsc.org Pyrazolin-5-ones are key precursors in these transformations, enabling the construction of optically active and structurally diverse pyrazoles. nih.govrsc.org

N-heterocyclic carbenes (NHCs) have been utilized as catalysts in the asymmetric [3+3] annulation of enals with pyrazol-5-amines, leading to the efficient synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones with excellent yields and enantioselectivities. rsc.org Another innovative approach involves an NHC-catalyzed asymmetric cycloaddition reaction between β-cyano-substituted α,β-unsaturated aldehydes and 3-methyl-1-phenyl-1H-pyrazole-5-amine, which allows for the simultaneous formation of a chiral nitrile and a pyrazole architecture. acs.org

Furthermore, metal-free cascade reactions, such as the one between di-1,2-N-protected hydrazine (B178648) and α,β-unsaturated aldehydes catalyzed by chiral pyrrolidines, provide direct access to highly enantioenriched pyrazolidine (B1218672) derivatives. researchgate.net These examples highlight the power of asymmetric catalysis in transforming simple pyrazolone precursors into complex, stereodefined molecules.

Detailed Mechanistic Studies of Transformations

A thorough understanding of the reaction mechanisms governing the transformations of pyrazolones is crucial for optimizing existing methods and designing new synthetic strategies. These studies often involve a combination of spectroscopic techniques, isotopic labeling, and the isolation and characterization of reaction intermediates.

Elucidation of Reaction Mechanisms Utilizing Spectroscopic Probes and Isotopic Labeling Techniques

Spectroscopic methods and isotopic labeling are indispensable tools for unraveling the intricate details of reaction pathways. numberanalytics.comias.ac.in While specific mechanistic studies on this compound were not found, the general principles are widely applied in pyrazole chemistry. For instance, NMR spectroscopy has been used to study the speciation of metallacycles in titanium-mediated pyrazole synthesis, revealing that the reaction proceeds through a sequential two-electron ligand-centered oxidation process on a single metal complex. nih.gov

Isotopic labeling, where an atom is replaced by its isotope, allows chemists to trace the fate of specific atoms throughout a reaction. numberanalytics.comias.ac.in This technique has been instrumental in understanding various reaction mechanisms, including rearrangements and the role of catalysts. ias.ac.in For example, deuterium (B1214612) labeling has been used to study hydrogenation and oxidation reactions, providing insights into the movement of hydrogen atoms and the function of the catalyst. numberanalytics.com In the context of pyrazole synthesis, deuterium-labeled derivatives have been prepared to clarify reaction mechanisms, such as the 1,3-dipolar cycloaddition of in situ generated nitrilimines with vinyl ethers. researchgate.net Late-stage carbon isotope labeling using [13C]CO2 has also been demonstrated in the synthesis of complex molecules, highlighting the utility of this technique in medicinal chemistry. acs.org

Identification and Characterization of Reaction Intermediates and Transition States

The identification and characterization of transient species like reaction intermediates and transition states are fundamental to a complete mechanistic picture. In pyrazole synthesis, various intermediates have been proposed and, in some cases, isolated and characterized. For example, the condensation of α-benzotriazolylenones with hydrazines proceeds through isolable pyrazoline intermediates, which are then converted to the final pyrazole products. nih.gov Similarly, the reaction of β-arylchalcones with hydrazine hydrate (B1144303) involves pyrazoline intermediates that are subsequently dehydrated. nih.govmdpi.com

V. Advanced Theoretical and Computational Chemistry Studies of 4,4 Dibromo 2,5 Diphenylpyrazol 3 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,4-Dibromo-2,5-diphenylpyrazol-3-one, these calculations reveal details about its electronic configuration and stability.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic ground state energy of molecules. Calculations for pyrazolone (B3327878) derivatives are often performed using specific functionals and basis sets to achieve a balance between accuracy and computational cost. For instance, the B3LYP functional combined with a 6-31G(d,p) or larger basis set is commonly employed for such heterocyclic systems. These calculations provide the most stable three-dimensional arrangement of the atoms in the molecule, along with bond lengths, bond angles, and dihedral angles. The calculated total energy of the optimized structure is a key indicator of its thermodynamic stability.

Table 1: Representative Calculated Geometrical Parameters for a Pyrazolone Core Structure (Note: This table represents typical data obtained from DFT calculations on related pyrazolone structures, as specific data for this compound is not available in the cited literature.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=O | 1.21 - 1.23 | |

| N-N | 1.38 - 1.40 | |

| C-N | 1.35 - 1.39 | |

| C-C (ring) | 1.45 - 1.50 | |

| N-N-C: 108 - 112 | ||

| C-N-N: 110 - 114 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of chemical reactivity and stability. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule is more prone to chemical reactions. Analysis of the spatial distribution of these orbitals shows that for many pyrazole (B372694) derivatives, the HOMO and LUMO are often localized on the pyrazolone ring and any associated aromatic substituents. This distribution determines the molecule's behavior in various chemical reactions.

Table 2: Key Reactivity Descriptors from HOMO-LUMO Analysis (Note: The values presented are illustrative for pyrazolone-type compounds and are not specific to this compound.)

| Descriptor | Formula | Significance | Typical Value Range (eV) |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability | 4.1 - 4.5 |

| Ionization Potential (I) | -EHOMO | Electron-donating ability | 6.0 - 7.0 |

| Electron Affinity (A) | -ELUMO | Electron-accepting ability | 1.5 - 2.5 |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons | 3.5 - 5.0 |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

To understand how this compound might react, for example in nucleophilic substitution reactions at the bromine-bearing carbon, computational chemists search for the transition state (TS) structure. The TS represents the highest energy point along the reaction pathway. Locating this structure is computationally intensive but essential for understanding the reaction mechanism.

Once the transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired chemical species. The resulting energy profile provides the activation energy (the difference in energy between the reactants and the transition state), which is critical for predicting the reaction rate.

Conformational Analysis and Tautomerism Investigations

Molecules with rotatable bonds can exist in various conformations, and compounds like pyrazolones can exhibit tautomerism. The phenyl groups attached to the pyrazolone ring in this compound can rotate, leading to different conformers with varying energies. Computational methods can be used to perform a systematic conformational search to identify the most stable conformer(s).

Furthermore, pyrazol-3-ones can theoretically exist in several tautomeric forms (e.g., OH, NH, and CH forms). DFT calculations can determine the relative energies of these tautomers, predicting which form is most stable in the gas phase or in different solvents. For related pyrazolone structures, computational studies have been instrumental in establishing the predominant tautomer under various conditions.

Computational Prediction and Validation of Spectroscopic Properties

Computational chemistry, particularly through Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting and understanding the spectroscopic properties of molecules. These methods allow for the calculation of various spectra, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis), which can then be compared with experimental data to validate both the computational model and the experimental findings.

For instance, in typical studies of similar heterocyclic systems, the process begins with the optimization of the molecule's ground-state geometry using a specific DFT functional and basis set, such as B3LYP/6-311G(d,p). Following optimization, vibrational frequency calculations are performed to predict the IR and Raman spectra. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental spectra. The assignment of vibrational modes to specific molecular motions (e.g., stretching, bending) is then carried out based on the potential energy distribution (PED).

Similarly, the prediction of ¹H and ¹³C NMR spectra involves calculating the isotropic shielding constants of the nuclei in the optimized geometry. These theoretical chemical shifts are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide values that can be directly compared to experimental NMR data.

The electronic absorption properties, namely the UV-Vis spectrum, are typically predicted using TD-DFT calculations. This method provides information on the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities observed in the experimental spectrum. Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers a deeper understanding of the electronic structure and reactivity of the molecule.

Although detailed, validated data tables for this compound are not present in the available search results, the following tables represent the type of data that would be generated and analyzed in such a computational study, based on findings for related pyrazole derivatives.

Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Experimental IR | Experimental Raman | Calculated (Scaled) | Assignment (Potential Energy Distribution, %) |

| Data | Data | Data | C=O stretch |

| Data | Data | Data | Aromatic C=C stretch |

| Data | Data | Data | Phenyl C-H stretch |

| Data | Data | Data | C-N stretch |

| Data | Data | Data | C-Br stretch |

| Data | Data | Data | Phenyl ring deformation |

| Data | Data | Data | C-C-N bending |

This table is illustrative. Specific data for this compound is not available in the search results.

Table 2: Illustrative Comparison of Theoretical and Experimental ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | Experimental ¹³C | Calculated ¹³C | Experimental ¹H | Calculated ¹H |

| C3 (C=O) | Data | Data | - | - |

| C4 | Data | Data | - | - |

| C5 | Data | Data | - | - |

| Phenyl-C (ipso) | Data | Data | - | - |

| Phenyl-C (ortho) | Data | Data | Data | Data |

| Phenyl-C (meta) | Data | Data | Data | Data |

| Phenyl-C (para) | Data | Data | Data | Data |

This table is illustrative. Specific data for this compound is not available in the search results.

Table 3: Illustrative Calculated Electronic Absorption Properties (UV-Vis)

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution (HOMO -> LUMO, etc.) |

| S0 -> S1 | Data | Data | Data |

| S0 -> S2 | Data | Data | Data |

| S0 -> S3 | Data | Data | Data |

This table is illustrative. Specific data for this compound is not available in the search results.

The validation process involves a direct comparison of these computationally predicted spectroscopic data with experimentally obtained spectra. A high degree of correlation between the theoretical and experimental values would lend confidence to the accuracy of the computed molecular structure and properties. Discrepancies, on the other hand, can prompt a re-evaluation of the computational methods or the experimental data, ultimately leading to a more refined understanding of the molecule's behavior. The synergy between computational prediction and experimental validation is a cornerstone of modern chemical research, providing a comprehensive picture of a molecule's spectroscopic identity.

Vi. Synthetic Utility of 4,4 Dibromo 2,5 Diphenylpyrazol 3 One As a Chemical Synthon

Role in the Construction of Structurally Diverse Heterocyclic Compounds

The reactive nature of the C-Br bonds and the pyrazolone (B3327878) ring system in 4,4-dibromo-2,5-diphenylpyrazol-3-one makes it an excellent precursor for the synthesis of a wide array of structurally diverse heterocyclic compounds. The gem-dibromo group can react with various nucleophiles, leading to the formation of spirocyclic systems or fused heterocyclic rings.

While direct studies on this compound are limited, the reactivity of analogous 4,4-dibromo-pyrazolones demonstrates their utility. For instance, reactions with dinucleophiles such as thiosemicarbazide (B42300) or substituted anilines can lead to the formation of pyrazolo-thiadiazine or pyrazolo-diazepine derivatives, respectively. The initial step typically involves the substitution of one bromine atom, followed by an intramolecular cyclization reaction where the second bromine atom is displaced.

Furthermore, the pyrazolone moiety itself can participate in cycloaddition reactions. For example, the reaction of a related compound, 4-bromo-3,5-dimethylpyrazole, with allyl isothiocyanate yields a thiourea (B124793) derivative, which can then be cyclized to form a thiazole (B1198619) ring fused to the pyrazole (B372694). mdpi.com This suggests that this compound could be a valuable synthon for creating novel polycyclic systems incorporating pyrazole, thiazole, and other heterocyclic rings. The synthesis of pyrazolothiazole-substituted pyridine (B92270) conjugates through multicomponent condensation reactions further highlights the potential of pyrazole-based synthons in generating complex heterocyclic libraries. semanticscholar.org

The reaction of other dibromoheterocycles, such as 4,7-dibromo researchgate.netsigmaaldrich.comnih.govthiadiazolo[3,4-d]pyridazine, with various nucleophiles has been extensively studied, providing a model for the potential reactivity of this compound. nih.govmdpi.com These studies show that selective mono- or di-substitution of the bromine atoms can be achieved by carefully controlling the reaction conditions, allowing for the synthesis of a wide range of derivatives. mdpi.com

Table 1: Examples of Heterocyclic Systems Synthesized from Analogous Bromo-Pyrazole Precursors

| Precursor | Reagent(s) | Resulting Heterocyclic System | Reference |

| 4-Bromo-3,5-dimethylpyrazole | Allyl isothiocyanate, then acid | Thiazolo[3,2-b]pyrazole derivative | mdpi.com |

| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Various nucleophiles and electrophiles | Pyrazolo[3,4-b]pyridine, Pyrazolo[3,4-d]pyrimidine | nih.gov |

| 3-Acetyl-pyrazolothiazole derivative | Thiophene-2-carbaldehyde, Malononitrile, NH4OAc | Pyrazolo-thiazolo-pyridine conjugate | semanticscholar.org |

Applications in the Synthesis of Chiral Organic Molecules

The development of asymmetric methodologies to construct chiral molecules is a cornerstone of modern organic synthesis. While specific applications of this compound in enantioselective synthesis have not been extensively reported, the pyrazolone scaffold is a recognized platform for the development of chiral catalysts and the synthesis of chiral products.

The C4 position of the pyrazolone ring is prochiral when substituted with two identical groups, such as the bromine atoms in the title compound. Desymmetrization of this center through an enantioselective reaction would provide access to chiral pyrazolone derivatives. For instance, an asymmetric substitution of one of the bromine atoms with a suitable nucleophile, catalyzed by a chiral transition metal complex or an organocatalyst, could yield enantioenriched products.

Research on related pyrazole systems has demonstrated the feasibility of such approaches. For example, the catalytic asymmetric construction of axially chiral arylpyrazoles has been achieved through the direct arylation of 5-aminopyrazoles with naphthoquinones, catalyzed by a chiral phosphoric acid. rsc.org This reaction proceeds via a central-to-axial chirality relay, highlighting the potential of the pyrazole core to control stereochemistry.

Another strategy involves the use of chiral pyrazolone derivatives as ligands in asymmetric catalysis. The synthesis of 4,4-disubstituted-2-imidazolinones has been accomplished using a "self-reproduction of the center of chirality" strategy, where a chiral auxiliary directs the stereochemical outcome of the reaction. stevens.edu Although not directly involving a dibromo-pyrazolone, this illustrates the principle of using chiral heterocyclic scaffolds to induce asymmetry.

Table 2: Examples of Asymmetric Synthesis Involving Pyrazole Scaffolds

| Pyrazole Derivative | Chiral Method | Product Type | Key Feature | Reference |

| 5-Aminopyrazoles | Chiral phosphoric acid catalyzed arylation | Atropisomeric arylpyrazoles | Central-to-axial chirality relay | rsc.org |

| Chiral Imidazolidinone | Self-reproduction of chirality | 4,4-Disubstituted-2-imidazolinones | Chiral auxiliary controls stereochemistry | stevens.edu |

Precursor in Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom economy, operational simplicity, and rapid access to molecular diversity. The reactive nature of this compound makes it a promising candidate for use in MCRs.

The gem-dibromo functionality can react sequentially with different nucleophiles present in the MCR mixture. For example, in a reaction involving a dinucleophile, one bromine atom could be displaced to form an intermediate, which then undergoes an intramolecular cyclization by displacing the second bromine atom.

These examples demonstrate the potential of incorporating pyrazole-containing synthons into MCRs to build complex heterocyclic frameworks. The two bromine atoms on this compound could potentially react with two different components in a multicomponent setup, leading to highly functionalized spiro- or fused-ring systems. The use of pyrazole derivatives in the synthesis of tetrazoles via MCRs further underscores the versatility of this heterocyclic core in convergent synthetic strategies. nih.gov

Table 3: Examples of Multicomponent Reactions Involving Pyrazole-Related Scaffolds

| Pyrazole-Related Component | Other Components | Product | Catalyst/Conditions | Reference |

| 3-Aminopyrazoles | Aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives | Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones | Molecular Iodine | rsc.org |

| Chalcones, Thiosemicarbazide | 3-(2-Bromoacetyl) coumarins | 3-(2-(4,5-Dihydro-3,5-diphenylpyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one derivatives | Aq. NaOH, refluxing ethanol | researchgate.net |

| 2-Aminopyridine, Isocyanides, Aldehydes | Hydrazoic acid (in situ) | Tetrazole derivatives | Ugi Tetrazole Four-Component Reaction (UT-4CR) | nih.gov |

Functionalization for Advanced Material Science Applications

The unique electronic and structural properties of pyrazole derivatives make them attractive candidates for applications in materials science, including the development of functional dyes, sensors, and coordination polymers. The ability to functionalize this compound at the C4 position provides a route to tailor its properties for specific applications.

Ligand Design in Coordination and Organometallic Chemistry

The pyrazolone ring system, with its multiple nitrogen and oxygen atoms, is an excellent scaffold for the design of ligands for coordination and organometallic chemistry. The introduction of specific functional groups onto the pyrazolone core can create polydentate ligands capable of forming stable complexes with a variety of metal ions.

The two bromine atoms in this compound can be replaced by various donor groups through nucleophilic substitution reactions. For example, reaction with nitrogen- or sulfur-containing nucleophiles could introduce new coordination sites. The resulting ligands could then be used to synthesize metal complexes with interesting catalytic, magnetic, or photophysical properties.

While specific examples of ligands derived from this compound are not well-documented, the broader class of pyrazolone-based ligands has been extensively studied. For example, 3-(furan-2-yl)-5-oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-4-carbothioamide has been used to synthesize Cu(II), Ni(II), Mn(II), and Cr(III) complexes with potential biological applications. The synthesis of dibromo-heterocycles like 4,7-dibromo researchgate.netsigmaaldrich.comnih.govthiadiazolo[3,4-d]pyridazine and their subsequent functionalization to create materials for photovoltaics demonstrates a similar synthetic strategy that could be applied to this compound. mdpi.com

Table 4: Examples of Metal Complexes with Pyrazolone-Based Ligands

| Ligand | Metal Ion(s) | Application/Property | Reference |

| 3-(Furan-2-yl)-5-oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-4-carbothioamide | Cu(II), Ni(II), Mn(II), Cr(III) | Biological evaluation, DNA binding | - |

| 4,7-Disubstituted- researchgate.netsigmaaldrich.comnih.govthiadiazolo[3,4-d]pyridazines (from dibromo precursor) | - | Potential photovoltaic materials | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.